N1-Methyl pantoprazole

Description

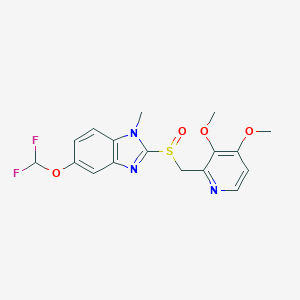

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O4S/c1-22-13-5-4-10(26-16(18)19)8-11(13)21-17(22)27(23)9-12-15(25-3)14(24-2)6-7-20-12/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWYXCHABHQOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC(F)F)N=C1S(=O)CC3=NC=CC(=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624742-53-6 | |

| Record name | N1-Methyl pantoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0624742536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-METHYL PANTOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH8A399MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Synthetic Considerations of N1 Methyl Pantoprazole

Elucidation of Synthetic Byproducts and Process-Related Impurities

The synthesis of pantoprazole (B1678409) is a multi-step process that typically involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, followed by an oxidation step to form the sulfoxide (B87167). nih.govscielo.br During this synthesis, several impurities can be generated, including the N-methylated derivatives.

The formation of N1-Methyl pantoprazole is a result of an unintended methylation reaction on the nitrogen atom of the benzimidazole (B57391) ring. nih.gov This side reaction is a known drawback in certain synthetic routes. google.com

The primary mechanism involves the reaction of the pantoprazole molecule, or its precursors, with a methylating agent present in the reaction mixture. The benzimidazole nitrogen, particularly after deprotonation in a basic medium, becomes a nucleophilic site susceptible to electrophilic attack by a methyl group.

Potential sources for this methylation include:

Impurities in Reagents and Solvents: The presence of trace amounts of methylating agents in the starting materials, solvents, or reagents used in the synthesis is a likely cause. For instance, trace amounts of formaldehyde (B43269) in solvents like methanol (B129727) have been implicated in the N-methylation of other drug substances during analysis, suggesting a possible pathway. nih.gov

Deliberate but Uncontrolled Methylation Steps: Some synthetic strategies for related compounds may involve methylation steps. If not perfectly controlled, these steps can lead to methylation at undesired positions, including the benzimidazole nitrogen. google.com

One proposed chemical mechanism suggests that the electron-donating difluoromethoxy group on the benzimidazole ring may facilitate an Eschweiler-Clarke-type reaction if a source of formaldehyde and a reducing agent are present as impurities. nih.gov The deliberate synthesis of N-methylated pantoprazole impurities for use as reference standards has been successfully carried out using potent methylating agents like methyl iodide, confirming the molecule's susceptibility to this reaction. nih.govacs.org

The profile of impurities in the final pantoprazole product is highly dependent on the specific parameters of the synthetic route. While studies often focus on controlling the formation of sulfone (Impurity A) or dimer (Impurity E) impurities, the principles apply to minimizing this compound as well. nih.govsemanticscholar.org

Key parameters influencing the formation of N-methylated impurities include:

Purity of Raw Materials: The most critical factor is the stringent control of all starting materials, solvents, and reagents to ensure they are free from methylating agents or their precursors.

pH Control: The synthesis is often conducted under basic conditions. The pH must be carefully controlled, as a highly basic environment can increase the nucleophilicity of the benzimidazole nitrogen, potentially making it more reactive towards any electrophilic methylating species present. nih.govnih.gov

Choice of Synthetic Route: Different synthetic patents describe various routes to produce pantoprazole. Some routes are designed specifically to be more selective and to avoid the conditions that lead to N-methylation of the benzimidazole ring, thus providing better yields and purer products. google.com

Purification Processes: The final purification steps, including crystallization and solvent washes, are designed to remove process-related impurities. The choice of solvent can be critical; for example, acetonitrile (B52724) has been shown to be effective in producing a high-purity final product with respect to other impurities. semanticscholar.org

| Parameter | Impact on Impurity Profile | Reference |

| Reagent Purity | Presence of methylating agents (e.g., in solvents) can directly cause the formation of this compound. | nih.gov |

| pH | Basic conditions can deprotonate the benzimidazole nitrogen, increasing its reactivity toward methylation. | nih.govnih.gov |

| Synthetic Route | Specific routes are designed to be highly selective, preventing side reactions like N-methylation. | google.com |

| Purification Solvent | The choice of solvent during crystallization and purification is crucial for removing impurities effectively. | semanticscholar.org |

Investigation of Degradation Pathways Yielding this compound

While this compound is well-documented as a process-related impurity arising from synthesis, its formation as a degradation product of pantoprazole under stress conditions (such as exposure to acid, oxidation, or light) is not reported in scientific literature. Forced degradation studies on pantoprazole have been conducted to establish its intrinsic stability and have led to the identification of several other degradation products.

Forced degradation studies are a regulatory requirement to understand how a drug substance behaves under environmental stresses. akjournals.com Studies on pantoprazole show that it is susceptible to degradation under acidic and oxidative conditions, while it remains relatively stable under alkaline and thermal stress. scielo.br Photolytic degradation has also been observed. scielo.brakjournals.com

However, the major products identified from these stress tests are typically the corresponding sulfone and sulfide (B99878) derivatives. scielo.br Other reported degradation products include N-oxides and N-oxide sulfones. akjournals.com No significant formation of this compound has been documented as a direct result of these stress conditions. This indicates that the degradation of the pantoprazole molecule does not typically involve a methylation reaction.

| Stress Condition | Stability of Pantoprazole | Major Degradation Products Identified | Reference |

| Acidic Hydrolysis | Substantial degradation | Sulfide impurity | scielo.br |

| Alkaline Hydrolysis | Stable | - | scielo.br |

| **Oxidative (H₂O₂) ** | Substantial degradation | Sulfone impurity | scielo.br |

| Oxidative (AIBN) | Degradation | 11 different degradation products (not specified as N-methyl) | akjournals.com |

| Photolytic (UV/Sunlight) | Degradation observed | Sulfone, N-oxide, N-oxide sulfone impurities | scielo.brakjournals.com |

| Thermal (Dry Heat) | Stable | - | scielo.br |

Since this compound is not a known degradation product, there are no identified degradation intermediates or precursors leading to its formation via this pathway. The precursor for this compound is the pantoprazole molecule (or its synthetic intermediates) itself, which undergoes methylation during the manufacturing process.

The degradation of pantoprazole in acidic environments, which is relevant to its mechanism of action, proceeds through intermediates such as a spiro intermediate and a sulfenic acid, ultimately forming a tetracyclic sulfonamide that binds to the proton pump. drugbank.com These intermediates are part of its acid-catalyzed therapeutic activation and degradation, not a pathway to N-methylation.

Factors Governing this compound Formation in Pharmaceutical Preparations

The presence of this compound in a finished pharmaceutical product is governed by factors related to both the synthesis of the API and the composition and stability of the final formulation.

Quality of the API: The primary factor is the level of this compound present in the pantoprazole API batch used for manufacturing the drug product. If the impurity is not adequately removed during the synthesis and purification of the API, it will be carried over into the final formulation.

Purity of Excipients: Although less common, it is theoretically possible for impurities within pharmaceutical excipients to contribute to the formation of new adducts. If an excipient contained a reactive methylating agent, and the formulation conditions (e.g., pH, moisture) were favorable, in-situ formation could occur during storage, although this is not a documented pathway for this specific impurity.

Analytical Procedures: The formation of methylated impurities has been observed during the analytical testing of drugs when certain solvents are used. For example, trace amounts of formaldehyde in HPLC-grade methanol have been shown to cause methylation of analytes, which could lead to a false-positive detection of this compound if not properly controlled. nih.gov

Advanced Analytical Methodologies for N1 Methyl Pantoprazole Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, offering high-resolution separation of complex mixtures. For N1-Methyl pantoprazole (B1678409), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play specific roles.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the primary technique for the separation and quantification of N1-Methyl pantoprazole from pantoprazole and other related impurities. scielo.br The development of a robust, stability-indicating HPLC method is essential for quality control in bulk drug manufacturing and formulation analysis. scielo.brscielo.br

Method development typically involves optimizing several parameters to achieve adequate separation and sensitivity. A common approach utilizes a reversed-phase C18 column. ijrpr.com Gradient elution is often employed to resolve pantoprazole from its impurities, which may have similar structures. usp.br

A typical HPLC method for pantoprazole and its impurities, including this compound, might involve the following components:

Column: A Hypersil ODS or equivalent C18 column is frequently used for separation. scielo.brscielo.br

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 7) and an organic modifier like acetonitrile (B52724) is common. scielo.brscielo.br The gradient program is adjusted to ensure the separation of all relevant compounds.

Flow Rate: A flow rate of around 1.0 mL/min is often optimal. scielo.brscielo.br

Detection: UV detection is widely used, with a wavelength of 290 nm being suitable for monitoring pantoprazole and its related substances. scielo.brscielo.br

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. scielo.brnih.gov This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. scielo.brscielo.br For instance, a validated method demonstrated linearity for impurities with a correlation coefficient (r) of 0.999, and recovery was found to be in the range of 97.9-103%. scielo.brscielo.br The LOD and LOQ for impurities were reported to be in the ranges of 0.043-0.047 µg/mL and 0.13-0.14 µg/mL, respectively. scielo.brscielo.br

Table 1: Example of HPLC Method Parameters for Pantoprazole and Impurities

| Parameter | Condition |

| Column | Hypersil ODS (125x4.0 mm, 5 µm) scielo.brscielo.br |

| Mobile Phase | Gradient with 0.01 M phosphate buffer (pH 7) and acetonitrile scielo.brscielo.br |

| Flow Rate | 1.0 mL/min scielo.brscielo.br |

| Detection Wavelength | 290 nm scielo.brscielo.br |

| Injection Volume | 20 μL scielo.br |

| Column Temperature | 40 °C scielo.br |

Gas Chromatography (GC) Applications for Relevant Analytes

While HPLC is the workhorse for analyzing this compound directly, Gas Chromatography (GC) is valuable for the determination of volatile or semi-volatile process-related impurities that may be present in the synthesis of pantoprazole. These can include starting materials or reagents like dimethyl sulfate, a potential genotoxic impurity. researchgate.net

GC analysis of certain process-related impurities in pantoprazole sodium has been successfully performed using a capillary DB-624 column with a temperature gradient program. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Purity Assessment

Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound and for identifying and characterizing other impurities.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Impurity Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of impurities in drug substances. pillbuys.comnih.gov It provides molecular weight information, which is crucial for identifying unknown peaks in a chromatogram. pillbuys.comnih.gov

In the context of pantoprazole, LC-MS has been used to detect and identify several process-related impurities. pillbuys.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming its elemental composition. For example, the observed protonated molecular ion [M+H]+ for this compound was found to be m/z 405.0942, which corresponds to the calculated mass for the formula C17H19F2N4O4S.

Tandem MS (MS/MS) further aids in structural elucidation by providing fragmentation patterns of the parent ion. This information is invaluable for distinguishing between isomers and for identifying the specific sites of modification, such as methylation on the N1 position of the benzimidazole (B57391) ring. LC-MS/MS methods have been developed and validated for the trace-level quantification of potential genotoxic impurities in pantoprazole and its starting materials. nih.govrasayanjournal.co.inresearchgate.net These methods offer high sensitivity and selectivity, often utilizing multiple reaction monitoring (MRM) mode for quantification. rasayanjournal.co.in

Table 2: LC-MS/MS Method Validation Parameters for Genotoxic Impurities in Pantoprazole Starting Material

| Parameter | Result |

| Linearity (Correlation Coefficient) | >0.998 nih.govresearchgate.net |

| Sensitivity (LOD) | 0.6-10.0 ng/mL nih.govresearchgate.net |

| Accuracy (Recovery) | 94.32%–107.43% nih.govresearchgate.net |

| Precision (RSD) | <6.5% nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, ¹H NMR spectroscopy is used to confirm the position of the methyl group. The chemical shift and integration of the N-methyl signal (around δ 3.45 ppm) confirm its presence and distinguish it from the O-methyl groups. The absence of coupling for this signal further supports its attachment to a nitrogen atom. Two-dimensional NMR techniques, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), can provide unambiguous evidence for the N1-methylation by showing a correlation between the methyl protons and the N1 nitrogen of the benzimidazole ring. japsonline.com

Table 3: Key ¹H NMR Signals for this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| Py-H | 8.21 | d |

| Imidazole-H | 7.85 | s |

| Py-H | 6.92 | d |

| CH₂-S | 4.98 | s |

| OCH₃ | 3.89 | s |

| N-CH₃ | 3.45 | s |

Data obtained in DMSO-d6.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and reliable method for the quantitative analysis of pantoprazole and its related compounds, including this compound, in bulk drug and pharmaceutical formulations. tsijournals.comrjpdft.comijprajournal.com

The method is based on the principle that the drug absorbs UV radiation at a specific wavelength (λmax). For pantoprazole, the λmax is typically observed around 290 nm in various solvents like methanol (B129727) or 0.1N NaOH. tsijournals.comrjpdft.com A first-order derivative UV spectrophotometric method has also been developed for the determination of N-methylpantoprazole, with a zero-crossing point at 291.5 nm and a peak at 296.5 nm in a methanol-ammonia solvent system. researchgate.net

The method is validated for linearity, accuracy, and precision. tsijournals.comrjpdft.comijprajournal.com Beer's law is typically obeyed over a specific concentration range, allowing for the creation of a calibration curve to determine the concentration of the analyte in a sample solution. For N-methylpantoprazole, linearity was demonstrated in the range of 2.0-20.0 µg/mL. researchgate.net The limit of detection (LOD) for N-methylpantoprazole using this derivative method was found to be 0.716 µg/mL. researchgate.net

Table 4: UV Spectrophotometric Method Parameters for N-Methyl Pantoprazole

| Parameter | Value |

| Technique | First-order UV-derivative spectrophotometry researchgate.net |

| Solvent | Methanol-ammonia 4.0% v/v researchgate.net |

| Analytical Wavelength | 296.5 nm researchgate.net |

| Linearity Range | 2.0-20.0 µg/mL researchgate.net |

| LOD | 0.716 µg/mL researchgate.net |

Method Validation Parameters for this compound Analysis

Method validation is a cornerstone of quality control in the pharmaceutical industry, providing documented evidence that an analytical procedure is suitable for its intended purpose. For this compound, this involves a comprehensive evaluation of several key parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH). scielo.brijpsr.com

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. derpharmachemica.com In the context of this compound analysis, specificity is typically demonstrated through forced degradation studies of the parent drug, pantoprazole. These studies involve subjecting pantoprazole to various stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. scielo.brscielo.brresearchgate.net

The analytical method, most commonly High-Performance Liquid Chromatography (HPLC), must be able to separate the this compound peak from the main pantoprazole peak and other known and unknown impurities. scielo.brscribd.com The resolution between this compound and other adjacent peaks is a critical measure of selectivity. A resolution factor (Rs) of greater than 2.0 between all pairs of components is generally considered acceptable. jocpr.com The use of a photodiode array (PDA) detector can further aid in assessing peak purity, ensuring that the chromatographic peak of this compound is not co-eluting with other substances.

Forced degradation studies on pantoprazole have shown that it degrades significantly under acidic and oxidative conditions. scielo.brresearchgate.net While specific degradation pathways leading to this compound are not always explicitly detailed in all studies, a validated stability-indicating method must demonstrate the absence of interference at the retention time of this compound from any of the degradation products formed under these stress conditions.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For this compound, as an impurity, the linearity is typically established from the Limit of Quantitation (LOQ) to at least 120% of the impurity specification limit. jocpr.com Linearity is evaluated by analyzing a series of solutions of this compound at different concentrations. The results are then plotted as peak area versus concentration, and a linear regression analysis is performed. A correlation coefficient (r²) value of greater than 0.999 is generally considered indicative of good linearity. scielo.brjocpr.com

One study on pantoprazole impurities demonstrated linearity for each impurity in the range of 0.1 µg/mL to 2 µg/mL. scielo.br Another study established a linearity range from LOQ (0.129 µg/mL) to 1.034 µg/mL for all known impurities of pantoprazole. jocpr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 being common for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. scielo.brcleanchemlab.com

The following table summarizes linearity, LOD, and LOQ values for pantoprazole impurities from a representative study. While not exclusively for this compound, these values provide an insight into the typical performance of analytical methods for related substances.

Table 1: Linearity, LOD, and LOQ Data for Pantoprazole and its Impurities

| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r) | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|---|---|

| Pantoprazole | 0.1 - 2.0 | 0.999 | 0.043 | 0.129 | jocpr.com |

| Impurity A (Sulfone) | 0.1 - 2.0 | 0.999 | 0.045 | 0.134 | jocpr.com |

| Impurity B (Sulfide) | 0.1 - 2.0 | 0.999 | 0.047 | 0.140 | jocpr.com |

| Impurity C | 0.1 - 2.0 | 0.999 | Not Reported | Not Reported | scielo.br |

A study focusing on potential genotoxic impurities in a pantoprazole starting material reported an LOD of 0.6-10.0 ng/mL for various impurities, highlighting the high sensitivity of modern LC-MS/MS methods. nih.gov

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For impurity quantification, accuracy is typically assessed by performing recovery studies. This involves spiking a sample with a known amount of the this compound reference standard at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The percentage of the analyte recovered is then calculated. scielo.br

Recovery values are expected to be within a pre-defined acceptance range, which is often between 80.0% and 120.0% for impurities. jocpr.com Studies on pantoprazole impurities have reported recovery rates in the range of 97.9% to 103%. scielo.brscielo.br

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): This evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: This measures the precision between different laboratories.

For impurity analysis, the RSD for precision studies should typically be less than 10%. jocpr.com Research on pantoprazole impurities has demonstrated good precision, with RSD values for peak area of all impurities being less than 1.12%. scielo.br

The following table illustrates typical accuracy and precision data for pantoprazole impurities.

Table 2: Accuracy and Precision Data for Pantoprazole Impurities

| Parameter | Acceptance Criteria | Typical Result | Source |

|---|---|---|---|

| Accuracy (% Recovery) | 80.0 - 120.0% | 97.9 - 103% | scielo.brscielo.br |

| Precision (%RSD) | < 10% | < 1.12% | scielo.br |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as:

Flow rate of the mobile phase (e.g., ±10%) scielo.br

Column temperature (e.g., ±5 °C) scielo.br

pH of the mobile phase buffer (e.g., ±0.2 units) scielo.br

Composition of the mobile phase (e.g., ±2% of the organic phase) scielo.br

The method is considered robust if the results remain within the acceptance criteria despite these small changes. Studies on pantoprazole and its impurities have shown that deliberate variations in these parameters did not significantly affect the analytical results, indicating the robustness of the methods. scielo.brscielo.brresearchgate.net

Ruggedness

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. japer.in It is often assessed as part of intermediate precision. The RSD of results obtained under these varied conditions should be within acceptable limits, typically less than 2.0%. japer.in

Toxicological and Safety Assessment of N1 Methyl Pantoprazole

Genotoxicity Studies and Mutagenic Potential

Genotoxicity assays are essential to determine if a substance can cause genetic damage, a key concern for potential carcinogenicity.

Bacterial Reverse Mutation Assays (e.g., Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a primary screening tool for identifying substances that can induce point mutations in DNA. nih.govbulldog-bio.com For N1-Methyl pantoprazole (B1678409), a bacterial reverse mutation assay was conducted. fda.gov This test evaluates the ability of the compound to cause mutations in specific strains of Salmonella typhimurium and Escherichia coli. bulldog-bio.com While detailed results for N1-Methyl pantoprazole are not publicly available, the methodology for related compounds often involves testing with and without metabolic activation (S9 fraction) to mimic mammalian metabolism. nih.goveuropa.eu For instance, the parent compound, pantoprazole, has been subjected to such testing. fda.govresearchgate.net The Ames test for N-nitrosamines, a class of compounds with known mutagenic potential, recommends using a pre-incubation method with both rat and hamster liver S9 fractions for metabolic activation. europa.eu

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Design

| Parameter | Description |

| Test System | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA). bulldog-bio.comeuropa.eu |

| Exposure Conditions | With and without metabolic activation (S9 mix from induced rat or hamster liver). europa.eulhasalimited.org |

| Method | Typically the pre-incubation method is recommended for compounds like N-nitrosamines. europa.eulhasalimited.org |

| Endpoint | Reversion of the bacterial strains from histidine or tryptophan auxotrophy to prototrophy. bulldog-bio.com |

Mammalian Cell Genotoxicity Assays (e.g., Chromosomal Aberration Tests)

To assess the potential for causing structural chromosomal damage (clastogenicity), in vitro mammalian cell genotoxicity assays are performed. eurofins.delabcorp.com The chromosome aberration test is a standard assay used for this purpose, often employing cultured mammalian cells like Chinese hamster ovary (CHO) cells or human lymphocytes. eurofins.denih.gov This test identifies agents that can cause breaks, deletions, or rearrangements of chromosomes. labcorp.com

Studies on the broader class of proton pump inhibitors (prazoles), including pantoprazole, have indicated the potential to induce chromosomal damage. researchgate.net For this compound specifically, while direct public data is limited, the evaluation of its parent compound and related structures provides context. For example, pantoprazole was evaluated in a metaphase chromosomal analysis of human lymphocytes cultured in vitro. fda.gov The purpose of such a test is to identify clastogens, which are mutagenic factors that can lead to significant health implications, including cancer. labcorp.com

Table 2: In Vitro Mammalian Chromosome Aberration Assay Design

| Parameter | Description |

| Test System | Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes). eurofins.deepa.gov |

| Exposure Conditions | Short-term and long-term incubation periods, with and without metabolic activation (S9 mix). eurofins.de |

| Endpoint | Detection of structural chromosome aberrations (e.g., breaks, fragments, exchanges) in metaphase cells. eurofins.de |

| Cytotoxicity Assessment | Relative increase in cell count or mitotic index to determine the appropriate test concentrations. eurofins.de |

In Vitro and In Vivo Toxicity Investigations

Beyond genotoxicity, a comprehensive toxicological assessment involves evaluating the direct effects of the compound on cells and in whole organisms.

Cytotoxicity Assessments in Relevant Cell Lines

Cytotoxicity assays are fundamental to understanding the concentration at which a compound becomes toxic to cells. These tests measure parameters like cell viability and growth inhibition. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of a substance that inhibits a biological process by 50%. science.gov

Sub-chronic and Chronic Toxicity Studies in Preclinical Models

To understand the long-term effects of a compound, sub-chronic and chronic toxicity studies are conducted in preclinical animal models, such as rats and mice. vivotecnia.com These studies involve repeated administration of the compound over extended periods (e.g., 7, 14 days for dose-range finding, and longer for chronic studies) to identify potential target organs and establish a no-observed-adverse-effect level (NOAEL). vivotecnia.com

For the parent compound, pantoprazole, extensive preclinical toxicology studies have been performed. fda.gov These include evaluations in mice, rats, dogs, and monkeys to understand its absorption, distribution, metabolism, and excretion. fda.govfda.gov In 2-year carcinogenicity studies in rats, pantoprazole was associated with the development of neuroendocrine neoplasms and squamous cell papillomas in the forestomach. europa.eu These findings were considered a secondary reaction to elevated serum gastrin levels caused by prolonged acid suppression. europa.eu Sporadic hepatocellular adenomas and a hepatocellular carcinoma were also observed in rats exposed to pantoprazole in 6-month and 12-month toxicity studies. fda.gov It is important to note that acute toxicity studies have also been conducted for pantoprazole, determining maximum nonlethal and minimum lethal doses. fda.govnih.gov

Mechanistic Insights into Potential Toxicological Pathways

Understanding the mechanisms by which a compound may exert toxicity is crucial for risk assessment. For pantoprazole and its derivatives, metabolism plays a key role. Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) system, particularly CYP2C19 and CYP3A4. fda.govwikipedia.orgdrugbank.com The main metabolic pathway is demethylation by CYP2C19, followed by sulfation. fda.gov The methylation at the N1 position in this compound may alter its metabolic profile compared to the parent compound.

The formation of reactive metabolites during metabolism is a potential source of toxicity. For pantoprazole, a thiol metabolite is also formed. fda.gov The genotoxicity of prazoles is thought to be related to their metabolic activation. researchgate.net The long-term use of proton pump inhibitors has been associated with an increased risk of gastric cancer, which is believed to be linked to the profound and long-lasting inhibition of gastric acid secretion, leading to hypergastrinemia and subsequent cell proliferation. nih.goveuropa.eu

Regulatory Science and Quality Control Implications of N1 Methyl Pantoprazole

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities

The management of N1-Methyl pantoprazole (B1678409) is governed by several key ICH guidelines that provide a framework for the control of impurities in new drug substances and products.

The ICH M7(R2) guideline is particularly relevant as it addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. intertek.comlabmanager.com N1-Methyl pantoprazole, due to its structure, can be classified as a potential genotoxic impurity. Under ICH M7, such impurities are often referred to as a "cohort of concern" and require rigorous control. intertek.com The guideline establishes a Threshold of Toxicological Concern (TTC), which is a default acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity. For genotoxic impurities, this is typically set at 1.5 µg per day for lifetime exposure. labmanager.comasianjpr.comuspnf.com This TTC value is crucial for deriving acceptable limits for GTIs in the active pharmaceutical ingredient (API) and the final drug product.

Establishment of Impurity Specifications and Acceptance Criteria

Setting appropriate specifications for this compound is a critical quality control measure. These specifications define the acceptable limits of the impurity in both the pantoprazole API and the finished drug product.

The acceptance criteria are derived from the principles laid out in ICH guidelines. For a genotoxic impurity like this compound, the limit is calculated based on its Permitted Daily Exposure (PDE) of 1.5 µ g/day , as recommended by ICH M7. The concentration limit in the drug substance is calculated using the maximum daily dose of the drug. For pantoprazole, with a typical maximum daily dose of 40 mg, the acceptance limit for a GTI would be significantly low.

Calculation of Acceptance Limit:

PDE: 1.5 µ g/day

Maximum Daily Dose of Pantoprazole: 40 mg/day

Concentration Limit (ppm) = (PDE in µ g/day ) / (Dose in g/day ) = 1.5 µg / 0.04 g = 37.5 ppm

Pharmacopoeias also set limits for impurities. The United States Pharmacopeia (USP) monograph for Pantoprazole Sodium Delayed-Release Tablets specifies limits for related compounds. uspnf.com Notably, it lists "Pantoprazole Related Compounds D and F," which is a mixture that includes this compound and N3-methyl pantoprazole, with a combined acceptance criterion of not more than (NMT) 0.5%. uspnf.compharmaffiliates.com

The following interactive table summarizes the established and calculated acceptance criteria for this compound.

| Guideline/Source | Impurity Category | Maximum Daily Dose (Pantoprazole) | Permitted Daily Exposure (PDE) | Calculated/Specified Limit |

| ICH M7 | Genotoxic Impurity | 40 mg | 1.5 µ g/day | 37.5 ppm (0.00375%) |

| USP | Related Compounds D and F (mixture) | Not Applicable | Not Applicable | 0.5% |

These limits ensure that the patient's exposure to this potentially harmful impurity is kept below a level that would pose a significant safety risk.

Strategies for Control and Minimization of this compound in Active Pharmaceutical Ingredients and Drug Products

Effective control of this compound requires a multi-faceted approach, integrating process understanding, optimization, and purification.

Synthetic Route and Process Optimization: The formation of this compound is often a result of non-selective methylation during the synthesis of pantoprazole. google.com One common synthetic route involves the direct alkylation of a pantoprazole precursor with a methylating agent like methyl iodide. nih.gov This reaction can occur on the desired position but also on the N1 nitrogen of the benzimidazole (B57391) ring, leading to the formation of this compound. google.com

Strategies to minimize its formation include:

Control of Reaction Conditions: Adjusting parameters such as temperature, pH, and the choice of solvent and base can influence the selectivity of the methylation reaction.

Alternative Reagents: Exploring alternative methylating agents, such as dimethyl sulfate, under controlled alkaline conditions might be considered, though this can introduce other challenges like over-methylation.

Process Design: Designing the synthetic process to place the potential for GTI formation early in the manufacturing sequence allows for more effective removal during subsequent purification steps. asianjpr.com

Purification and Downstream Processing: Since complete avoidance of the impurity might not be feasible, robust purification methods are essential.

Crystallization: Recrystallization of the crude pantoprazole API from a suitable solvent, such as acetonitrile (B52724), has been shown to be effective in reducing the levels of this compound to below 0.1%.

Chromatographic Purification: In some cases, chromatographic techniques may be employed to remove impurities, although this is often less practical for large-scale manufacturing. google.com

Analytical Monitoring: In-process monitoring is a key control strategy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for quantifying this compound and other related substances during and after the manufacturing process. For trace-level detection required for GTIs, more sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS) may be necessary. qbd.co.kr

Future Research Directions and Translational Perspectives

Development of Enhanced Analytical Techniques for Trace-Level Detection

The accurate detection and quantification of N1-methyl pantoprazole (B1678409) at trace levels are critical for ensuring the safety and efficacy of pantoprazole formulations. While high-performance liquid chromatography (HPLC) with UV detection is a widely used method, future research is geared towards developing more sensitive and rapid analytical techniques. gmpinsiders.com

Advanced chromatographic methods, such as Ultra-Performance Liquid Chromatography (UPLC), offer significant improvements in resolution, sensitivity, and analysis time. A study on pantoprazole lyophilized injection developed a rapid RP-UPLC method capable of separating the main drug from its potential impurities, demonstrating the advantages of UPLC for quality control testing. jgtps.com Further exploration into two-dimensional liquid chromatography and mass spectrometry (MS) can provide even greater specificity and lower detection limits, which is crucial for identifying and quantifying impurities that may be present at very low concentrations. gmpinsiders.commdpi.com

Capillary electrophoresis is another promising technique for the analysis of pantoprazole and its related substances due to its high efficiency, small sample volume requirements, and rapid analysis time. researchgate.net Additionally, the development of novel fluorometric methods, such as using N1-methylnicotinamide chloride as a fluorogenic agent, has shown high sensitivity for determining drugs with α-methylene sulfoxide (B87167) functional groups like pantoprazole. researchgate.net These methods could be adapted for the specific and sensitive detection of the N1-methyl pantoprazole impurity.

Table 1: Comparison of Analytical Techniques for Impurity Detection

| Technique | Advantages | Considerations |

| HPLC with UV Detection | Widely available, robust, well-validated. gmpinsiders.com | May have limitations in detecting co-eluting impurities and trace-level quantification. |

| UPLC | Higher resolution, faster analysis times, increased sensitivity compared to HPLC. jgtps.com | Requires specialized equipment and columns. |

| LC-MS | High sensitivity and specificity, provides molecular weight information for impurity identification. gmpinsiders.com | Higher cost and complexity compared to UV-based methods. |

| Capillary Electrophoresis | High efficiency, small sample volume, rapid analysis. researchgate.net | Can be sensitive to matrix effects. |

| Fluorometric Methods | Potentially very high sensitivity and specificity. researchgate.net | May require derivatization or specific functional groups. |

Advanced Computational Modeling for Predicting Impurity Formation and Safety

Computational modeling is emerging as a powerful tool in pharmaceutical development and safety assessment. nih.govnih.gov In the context of this compound, computational approaches can be employed to predict its formation during the synthesis and storage of pantoprazole, as well as to assess its potential toxicological profile.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of pantoprazole and related compounds with the likelihood of N1-methylation under various reaction conditions. nih.gov By analyzing factors such as electronic properties and steric hindrance, these models can help identify critical process parameters that favor the formation of this impurity. This predictive capability allows for the proactive design of manufacturing processes that minimize impurity generation.

Furthermore, computational toxicology methods can be used to predict the potential adverse effects of this compound. nih.gov By comparing its molecular structure and properties to those of known toxic compounds, in silico models can provide an early indication of its potential for genotoxicity or other harmful effects. This information is invaluable for risk assessment and for guiding the development of appropriate control strategies.

Optimization of Synthetic Routes for Reduced this compound Generation

A key strategy to control the levels of this compound is to optimize the synthetic route of pantoprazole to minimize its formation. The methylation of the benzimidazole (B57391) nitrogen is a known side reaction that can occur during the synthesis of pantoprazole. google.com

Several approaches can be explored to reduce the generation of this impurity. One approach involves the careful selection of methylating agents and reaction conditions. For instance, while methyl iodide is commonly used, exploring alternative reagents or optimizing parameters such as temperature, solvent, and reaction time can significantly impact the regioselectivity of the methylation reaction, favoring the desired product over the N1-methylated impurity.

Another strategy involves process optimization using Quality by Design (QbD) principles. freyrsolutions.combiotech-asia.org This systematic approach to development begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. freyrsolutions.com By identifying critical process parameters that influence the formation of this compound, manufacturers can implement controls to ensure consistent product quality. biotech-asia.org For example, studies have shown that controlling the amount of oxidizing agent during the conversion of the sulfide (B99878) intermediate to the sulfoxide (pantoprazole) is crucial to prevent over-oxidation and the formation of other impurities. google.com Similar principles can be applied to control the methylation step.

Purification techniques also play a vital role. Recrystallization from appropriate solvents, such as acetonitrile (B52724), has been shown to effectively reduce the levels of this compound in the final drug substance. Further research into advanced purification methods, such as preparative chromatography or the use of scavengers to remove the impurity, could lead to even lower levels in the final product.

Continuous Monitoring and Post-Market Surveillance of Impurity Levels

Ensuring the long-term safety and quality of pantoprazole requires continuous monitoring of impurity levels, both during manufacturing and after the product has been released to the market. freyrsolutions.comchemicea.com

The implementation of Process Analytical Technology (PAT) can enable real-time monitoring of the manufacturing process. americanpharmaceuticalreview.com In-line or at-line analytical techniques, such as near-infrared (NIR) or Raman spectroscopy, can be used to monitor the formation of this compound and other impurities as they occur. americanpharmaceuticalreview.com This allows for immediate adjustments to the process to maintain impurity levels within acceptable limits, leading to more consistent product quality. freyrsolutions.com

Post-market surveillance is also essential to monitor the stability of pantoprazole and the potential for new impurities to form over time. freyrsolutions.comeuropa.eu This involves collecting and analyzing data from ongoing stability studies and from adverse event reporting systems. europa.eunih.gov A German post-marketing surveillance program for pantoprazole, for instance, collected data on a large cohort of patients to monitor its safety profile in a real-world setting. researchgate.net While this study focused on clinical adverse events, similar surveillance programs can be designed to specifically monitor impurity profiles in marketed batches over their shelf life. Any trends in impurity levels can then be investigated to ensure that the manufacturing process remains under control and that the product continues to meet the required quality standards. chemicea.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying N1-Methyl pantoprazole and its related impurities in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a validated method involves dissolving the compound in a 1:1 acetonitrile-water mixture, followed by chromatographic separation using a C18 column. System suitability criteria include a resolution (R) ≥3 between pantoprazole and related compounds, tailing factor ≤2.0, and relative standard deviation (RSD) ≤10% for replicate injections . Mass spectrometry (LC-MS) is preferred for genotoxic impurity detection, achieving limits of quantification (LOQ) as low as 0.1 ppm for impurities like sulfones and N-oxides .

Q. How should researchers design toxicological studies to assess the systemic effects of this compound in preclinical models?

- Methodological Answer : Follow inclusion criteria for systemic toxicity studies, including exposure routes (oral, dermal, inhalation), species (rats, mice), and endpoints (hepatic, renal, hematological effects). For example, body weight changes, organ histopathology, and serum biomarkers (e.g., ALT, creatinine) should be monitored. Studies must adhere to OECD or EPA guidelines, with sample sizes ≥10 animals per group to ensure statistical power .

Q. What pharmacokinetic parameters are critical for evaluating this compound in population-specific dosing studies?

- Methodological Answer : Key parameters include clearance (CL), volume of distribution (Vd), and half-life (t1/2). A two-compartment population pharmacokinetic (PopPK) model incorporating covariates like CYP2C19 genotype and body weight is recommended for obese pediatric populations. Non-linear mixed-effects modeling (NONMEM®) with bootstrap validation ensures robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data between this compound and other proton pump inhibitors (PPIs) in gastroesophageal reflux disease (GERD)?

- Methodological Answer : Use a decision-tree model for cost-effectiveness analysis, comparing incremental cost-effectiveness ratios (ICERs) across studies. Adjust for confounders like dosing regimens (e.g., 40 mg/day vs. 20 mg/day) and patient subgroups (e.g., erosive vs. non-erosive esophagitis). Meta-analyses should stratify by study design (prospective vs. retrospective) and apply sensitivity analyses to address heterogeneity .

Q. What strategies are effective for detecting and mitigating genotoxic impurities in this compound synthesis pathways?

- Methodological Answer : Implement LC-MS/MS with a monolithic column for simultaneous detection of impurities like sulfonamide derivatives and intermediates. Validate methods per ICH M7 guidelines, ensuring specificity via spiked recovery tests (85–115%) and precision (RSD <5%). Use orthogonal techniques (e.g., NMR) for structural confirmation of unknown peaks .

Q. How should researchers design a pharmacovigilance study to evaluate long-term adverse effects of this compound in diverse populations?

- Methodological Answer : Retrospective cohort studies using electronic health records (EHRs) are ideal. Apply propensity score matching to balance covariates (age, comorbidities) between pantoprazole users and non-users. Analyze adverse events (e.g., renal dysfunction, Clostridioides difficile infection) using Cox proportional hazards models, adjusting for polypharmacy and dose duration .

Methodological Notes

- Contradiction Analysis : When conflicting efficacy data arise, apply subgroup analysis by genetic polymorphisms (e.g., CYP2C19*17 carriers) or use physiologically based pharmacokinetic (PBPK) modeling to simulate exposure differences .

- Ethical Compliance : For human studies, ensure IRB approval and document chemical safety data (e.g., CAS 102625-70-7 for pantoprazole) per GHS classification (H302: harmful if swallowed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.